Lesinurad impurity 19 is a chemical compound associated with the pharmaceutical agent lesinurad, which is primarily used in the treatment of hyperuricemia related to gout. Lesinurad itself functions as a uric acid transporter 1 inhibitor, effectively reducing serum uric acid levels by inhibiting the reabsorption of uric acid in the kidneys. The presence of impurities in pharmaceutical compounds can affect the efficacy and safety of the drug, making it crucial to analyze and understand these impurities thoroughly.
Lesinurad impurity 19 is typically identified during the synthesis of lesinurad and can arise from various synthetic routes or as a byproduct during the manufacturing process. The characterization of this impurity is essential for ensuring the quality and safety of the final pharmaceutical product.
Lesinurad impurity 19 falls under the category of organic compounds, specifically as an impurity related to the synthesis of a pharmaceutical drug. Its classification involves understanding its molecular structure, synthesis methods, and potential effects on drug performance.
The synthesis of lesinurad impurity 19 can occur through several chemical reactions involved in producing lesinurad. The general synthetic route may involve:
The synthetic pathway for lesinurad impurity 19 may involve multiple steps where intermediates are formed. For example, reactions involving hydrazine derivatives and dithiocarbamic acids can lead to the formation of various intermediates that may include lesinurad impurity 19 as a side product.
Lesinurad impurity 19's molecular structure is closely related to that of lesinurad. While specific structural data for this impurity may not be widely available, it typically retains functional groups similar to those found in lesinurad:
The molecular weight and formula indicate that lesinurad impurity 19 has a complex structure that could influence its chemical behavior and interactions within biological systems.
Lesinurad impurity 19 can participate in various chemical reactions typical for organic compounds:
Understanding these reactions is critical for controlling the synthesis process and minimizing undesirable impurities in pharmaceutical formulations.
The mechanism by which lesinurad acts involves inhibition of specific transporters in renal cells:
In vitro studies have shown that lesinurad has IC50 values (the concentration needed to inhibit half of the target activity) of approximately 7.3 µM for URAT1 and 3.7 µM for OAT4, indicating its potency as an inhibitor.
Lesinurad impurity 19 serves primarily as an analytical reference compound in research settings. Its characterization helps in:
Understanding lesinurad impurity 19 contributes significantly to pharmacological research and development, ensuring that medications are both effective and safe for patients.
Process-related impurities like Lesinurad Impurity 19 arise during the synthesis of uricosuric agents such as Lesinurad (a URAT1 inhibitor for gout management). These impurities originate from incomplete reactions, side reactions, or residual intermediates and must be rigorously controlled to ensure final product quality. Impurity profiling is essential because even trace amounts can alter pharmacokinetics or stability of the active pharmaceutical ingredient (API). For Lesinurad, which functions by inhibiting renal uric acid reabsorption [5] , controlling impurities ensures consistent therapeutic efficacy and minimizes unpredictable chemical interactions [8].
Global regulatory agencies (ICH, FDA, EMA) mandate strict limits for identified and unidentified impurities (typically ≤0.15% for major impurities). Impurity 19 is classified as a specified impurity in Lesinurad batches, requiring spectroscopic identification, quantification, and toxicological qualification. Its presence beyond threshold limits can lead to regulatory rejection of drug submissions (e.g., ANDA filings). Suppliers like SynZeal provide certified reference standards of Impurity 19 explicitly for analytical method validation and regulatory compliance [3] [8].
Lesinurad Impurity 19 is structurally characterized as 5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS: 1158970-76-3). Its molecular formula is C₁₅H₁₂BrN₃S with a molecular weight of 346.24 g/mol [3]. Key features include:
Table 1: Key Identifiers of Lesinurad Impurity 19
Property | Value | Source |
---|---|---|
IUPAC Name | 5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | [3] |
CAS Number | 1158970-76-3 | [3] [8] |
Molecular Formula | C₁₅H₁₂BrN₃S | [3] |
SMILES Notation | SC₁=NN=C(Br)N₁C₂=C₃C=CC=CC₃=C(C₄CC₄)C=C₂ | [3] |
Function | Process-related intermediate | [2] [8] |
This impurity is functionally distinct from others (e.g., Lesinurad Impurity C with carboxylic acid group, CAS 1038366-57-2) due to its retained bromine atom and lack of the acetic acid side chain present in the parent API [4] .
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: